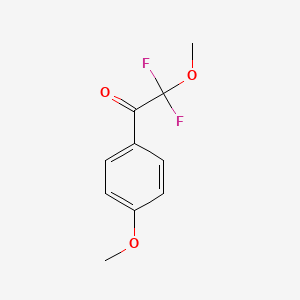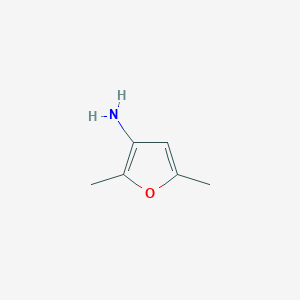
5-Ethyl-1,4-dimethyltetrazaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1,4-dimethyltetrazaborole is a heterocyclic compound with the molecular formula C₄H₁₁BN₄ It is characterized by a five-membered ring structure containing boron and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,4-dimethyltetrazaborole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with dimethylhydrazine in the presence of a boron-containing reagent. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Purification steps such as crystallization or distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1,4-dimethyltetrazaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of boron-nitrogen oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of boron-nitrogen hydrides.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent hydrolysis.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions are often conducted in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Boron-nitrogen oxides
Reduction: Boron-nitrogen hydrides
Substitution: Various substituted tetrazaborole derivatives
Scientific Research Applications
5-Ethyl-1,4-dimethyltetrazaborole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex boron-nitrogen compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-1,4-dimethyltetrazaborole involves its interaction with molecular targets through its boron and nitrogen atoms. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, potentially affecting cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dihydro-5-ethyl-1,4-dimethyl-1H-tetrazaborole
- 2,5-Dimethyl-1-ethylcyclotetrazenoborane
Uniqueness
5-Ethyl-1,4-dimethyltetrazaborole is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other tetrazaborole derivatives. Its ethyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
20534-01-4 |
|---|---|
Molecular Formula |
C4H11BN4 |
Molecular Weight |
125.97 g/mol |
IUPAC Name |
5-ethyl-1,4-dimethyltetrazaborole |
InChI |
InChI=1S/C4H11BN4/c1-4-5-8(2)6-7-9(5)3/h4H2,1-3H3 |
InChI Key |
YFXJWUJMMPMZFU-UHFFFAOYSA-N |
Canonical SMILES |
B1(N(N=NN1C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


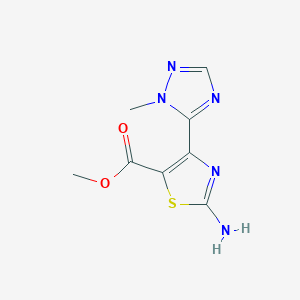
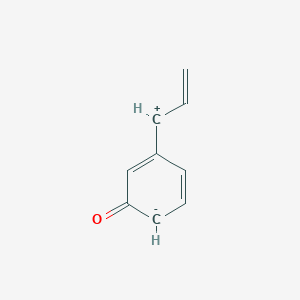
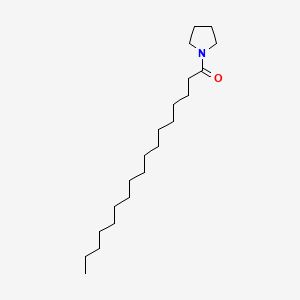
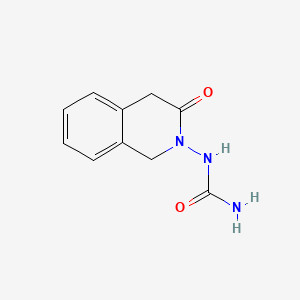


![4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13947316.png)

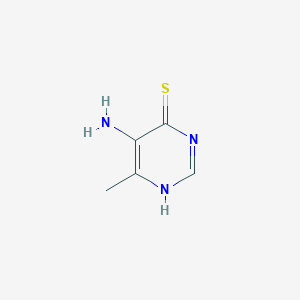
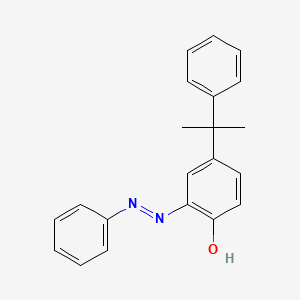
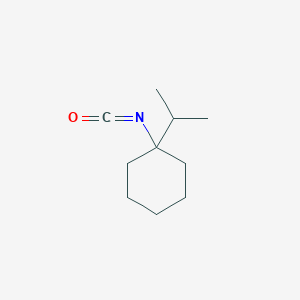
![N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13947353.png)
